trans-4-(Boc-amino)cyclohexanecarboxylic acid

Solid-state characterization Crystallinity Thermal stability

trans-4-(Boc-amino)cyclohexanecarboxylic acid (Boc-1,4-trans-ACHC-OH, CAS 53292‑89‑0) is a Boc-protected cyclic β-amino acid that serves as a building block in solid-phase peptide synthesis (SPPS) and foldamer chemistry. The trans configuration forces the amino and carboxyl groups into a diequatorial orientation, conferring conformational rigidity distinguishable from the axial-rich cis isomer and from the cis/trans mixture (CAS 130309‑46‑5) commonly sold as a lower-cost alternative.

Molecular Formula C12H21NO4
Molecular Weight 243,31 g/mole
CAS No. 53292-89-0
Cat. No. B558786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Boc-amino)cyclohexanecarboxylic acid
CAS53292-89-0
Synonyms53292-89-0; trans-4-(Boc-amino)cyclohexanecarboxylicacid; 53292-90-3; 130309-46-5; Boc-trans-4-Aminocyclohexanecarboxylicacid; cis-4-(Boc-amino)cyclohexanecarboxylicacid; Boc-1,4-Trans-ACHC-OH; cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylicAcid; cis-4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylicacid; trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylicAcid; 4-(Boc-amino)cyclohexanecarboxylicAcid; 4-(tert-Butoxycarbonylamino)cyclohexanecarboxylicAcid; 4-tert-butoxycarbonylamino-cyclohexanecarboxylicacid; BOC-TRANS-4-AMINOCYCLOHEXANE-1-CARBOXYLICACID; 4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylicacid; trans-4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylicacid; trans-4-[(N-tert-butoxycarbonyl)amino]-1-cyclohexanecarboxylicacid; 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylicAcid; cis-4-tert-butoxycarbonylamino-cyclohexanecarboxylicacid; trans-4-tert-Butoxycarbonylamino-cyclohexanecarboxylicacid; 4-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylicacid; trans4-{[(tert-butoxy)carbonyl]amino}
Molecular FormulaC12H21NO4
Molecular Weight243,31 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyKXMRDHPZQHAXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0): The Preferred Isomer for Boc-SPPS and Conformationally Constrained Peptide Design


trans-4-(Boc-amino)cyclohexanecarboxylic acid (Boc-1,4-trans-ACHC-OH, CAS 53292‑89‑0) is a Boc-protected cyclic β-amino acid that serves as a building block in solid-phase peptide synthesis (SPPS) and foldamer chemistry . The trans configuration forces the amino and carboxyl groups into a diequatorial orientation, conferring conformational rigidity distinguishable from the axial-rich cis isomer and from the cis/trans mixture (CAS 130309‑46‑5) commonly sold as a lower-cost alternative [1]. Commercial sources regularly supply the trans isomer at ≥98 % (TLC) or ≥99 % (GC) purity, with certificates of analysis available for procurement qualification .

Why the cis-isomer or cis/trans Mixture Cannot Replace trans-4-(Boc-amino)cyclohexanecarboxylic acid in Structure-Critical Applications


Substituting the cis isomer (CAS 53292‑90‑3) or a cis/trans mixture for the pure trans compound introduces unpredictable conformational populations, altered solid-state packing, and divergent biological activity profiles [1][2]. In the cis isomer, the carboxyl group preferentially occupies an axial position, whereas the trans isomer places both functional groups in an equatorial arrangement—a difference that directly impacts peptide backbone angles, supramolecular assembly, and receptor recognition [1]. Procurement decisions based solely on price or “Boc-aminocyclohexanecarboxylic acid” generic names risk delivering material with as low as 50 % trans content, which can lead to lot-to-lot variability in coupling yields, peptide nanotube pore diameter, and pharmacophore geometry [2][3].

Quantitative Differentiation Evidence: trans-4-(Boc-amino)cyclohexanecarboxylic acid vs. Closest Comparators


Melting Point: A 14 °C Higher Solid-State Stability Barrier than the cis Isomer

The trans isomer exhibits a significantly higher melting point (183–185 °C) compared to the cis isomer (169 °C), reflecting stronger intermolecular forces in the crystal lattice of the thermodynamically more stable diequatorial conformer . This 14–16 °C difference is reproducible across multiple commercial sources and is consistent with the trans form crystallising as a white powder with sharper melting behaviour, whereas the cis isomer often appears as a white to off-white powder with a lower, sometimes broader, melting range .

Solid-state characterization Crystallinity Thermal stability

Achievable Stereochemical Purity: ≥99 % (GC) for trans vs. ≥98 % (GC) for cis

Commercially, the trans isomer is routinely supplied at ≥99 % purity as determined by GC, whereas the highest generally available specification for the cis isomer is ≥98 % (GC) [1]. The trans isomer’s ability to reach the 99 % threshold is a direct consequence of its superior crystallinity and the availability of optimised recrystallisation protocols that exploit its higher melting point to remove residual cis contamination [2]. In contrast, the cis isomer is often shipped as a 98 % grade, and the cis/trans mixture is sold at >98 % total purity without specifying the individual isomer ratio [1][3].

Quality control Stereochemical purity GC assay

Opioid Receptor Selectivity: trans-ACCA Imparts a Favorable Kappa-to-Mu Selectivity Ratio Shift of ∼38 % Relative to cis

When trans-4-aminocyclohexanecarboxylic acid (trans-ACCA, the deprotected form of the title compound) is incorporated into the “message” sequence of dynorphin A-(1-13)NH₂, the resulting [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ analogue displays a Ki (kappa) of 13.4 nM and a selectivity ratio of κ/μ/δ = 1/21/103 [1]. Its cis counterpart shows higher kappa affinity (Ki = 9.1 nM) but substantially lower selectivity over the mu receptor (κ/μ/δ = 1/13/210), making the trans isomer the preferred scaffold when minimising mu-mediated side effects is a design goal [1]. The difference in mu selectivity represents a 38 % improvement for the trans isomer (21-fold vs. 13-fold over mu), while cis shows greater delta selectivity [1].

Opioid receptor pharmacology Peptide drug design Conformational constraint

Foldamer Design Preference: trans-ACHC Is the Canonical Building Block, cis-ACHC Is Significantly Under-Explored

The diastereomeric β-amino acid trans-ACHC has been widely studied as a foldamer building block, while cis-ACHC has received substantially less attention in this regard [1]. X-ray crystallography of cis-ACHC oligomers reveals extended conformations with six-membered-ring C=O···H–N hydrogen bonds, but the trans isomer’s diequatorial geometry enables the formation of compact, helical secondary structures that are central to most foldamer applications [1]. This asymmetric research landscape means that synthesis protocols, conformational databases, and structure–activity relationships (SAR) are overwhelmingly calibrated to the trans isomer; using cis-ACHC therefore requires de novo conformational characterisation and carries a higher risk of unexpected folding outcomes [1][2].

Foldamer chemistry β-peptide design Conformational analysis

API Intermediate Specificity: Only the trans Isomer Is Cited as a Key Intermediate for Oclacitinib Maleate (JAK Inhibitor)

Multiple commercial and patent sources explicitly identify trans-4-(Boc-amino)cyclohexanecarboxylic acid—not its cis isomer—as the key intermediate in the synthesis of Oclacitinib maleate, a selective JAK inhibitor approved for canine atopic dermatitis [1][2]. The Oclacitinib structure features a trans-1,4-disubstituted cyclohexane core that must precisely match the geometry of the title compound; use of the cis isomer would produce a diastereomeric impurity that would likely fail the pharmacopoeial purity specifications and exhibit different JAK isoform selectivity [3]. The trans isomer is produced at 2 tons/month scale specifically to support this pharmaceutical supply chain [1].

Pharmaceutical intermediates JAK inhibitor synthesis Veterinary medicine

Acidity Modulation: trans Isomer pKa Is 0.13 Units Lower than cis, Influencing Ionisation-Dependent Solubility and Reactivity

The predicted pKa of the carboxylic acid group in trans-4-(Boc-amino)cyclohexanecarboxylic acid is 4.76 ± 0.10, while the cis isomer is predicted at 4.89 ± 0.25 [1][2]. Although the 0.13-unit difference is modest, it reflects the different electrostatic environments imposed by the diequatorial vs. axial positioning of the substituents and can shift the ionisation state of the building block at near-physiological pH, potentially affecting coupling efficiency in aqueous media or solubility in buffered formulations [1][2]. The trans isomer’s lower pKa also implies slightly greater acidity, which can facilitate activation of the carboxylic acid for amide bond formation under mildly basic conditions [1].

Physicochemical property Ionisation constant Solubility

Research & Procurement Scenarios Where trans-4-(Boc-amino)cyclohexanecarboxylic acid Delivers Documentable Advantage


Solid-Phase Peptide Synthesis (SPPS) Requiring Isomerically Pure, High-Crystallinity Building Blocks

Boc-SPPS protocols rely on the acid-labile Boc group for orthogonal protection. The trans isomer’s ≥99 % (GC) purity and crystalline morphology ensure coupling yields that are less compromised by isomeric impurities that could generate difficult-to-purify diastereomeric peptide chains . The melting point >180 °C further guarantees that the building block withstands the elevated temperatures sometimes encountered during automated SPPS cartridge drying .

Foldamer and β-Peptide Design with Predictable Secondary Structure

When designing helical or sheet foldamers, researchers require building blocks whose backbone conformational preferences are well understood. The trans isomer has been characterised extensively in the foldamer literature, including crystal structures of helical assemblies . In contrast, the cis isomer has been documented primarily in extended conformations, limiting its utility for helical design .

Development of Kappa-Selective Opioid Peptide Analogues with Minimised Mu Cross-Reactivity

Incorporation of the trans scaffold into dynorphin A analogues yields a 38 % improvement in kappa/mu selectivity over the cis scaffold (21-fold vs. 13-fold) . Programme teams targeting peripheral kappa receptors for pain or itch can therefore rationally select the trans isomer to reduce the likelihood of mu-mediated respiratory depression and dependence in lead optimisation .

GMP-Ready Pharmaceutical Intermediate Manufacture (e.g., JAK Inhibitors)

The trans isomer is explicitly identified as a key intermediate for Oclacitinib maleate, a marketed JAK inhibitor, with multi-ton industrial capacity already established . Procurement for generic drug development or veterinary API synthesis benefits from existing regulatory filings, impurity profiling, and validated supply chains that are absent for the cis isomer .

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